Cas no 21705-02-2 (ε-Amanitin)

ε-Amanitin structure
ε-Amanitin structure
商品名:ε-Amanitin
CAS番号:21705-02-2
MF:C39H53N9O14S
メガワット:903.955020000001
CID:254983
PubChem ID:30508

ε-Amanitin 化学的及び物理的性質

名前と識別子

    • e-Amanitin (9CI)
    • ε-Amanitin
    • E4-thia-3, 6, 12, 15, 25, 29, 32, 35, 38-nonazapentacyclo[14.12.11.06, 10.018, 26.019, 24]nonatriaconta-18(26), 19(24), 20, 22-tetraen-4-yl]acetic acid
    • 9,18-(Iminoethaniminoethaniminoethaniminomethano)pyrrolo(1',2':8,9)(1,5,8,11,14)thiatetraazacyclooctadecino(18,17-b)indole-6-acetic acid, 1,2,3,5,6,7,8,9,10,12,17,18,19,20,21,22,23,23a-octadecahydro-29-sec-butyl-2,14-dihydroxy-21-(2-hydroxy-1-methylpropyl)-5,8,20,23,24,27,30,33-octaoxo-, 11-oxide
    • alpha-Amanitin, 1-L-aspartic acid-3-((S)-4-hydroxy-L-isoleucine)-
    • 2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
    • DTXSID201028142
    • epsilon-Amanitin
    • 21705-02-2
    • AKOS040757381
    • NS00124014
    • 2-[34-butan-2-yl-8, 22-dihydroxy-13-(3-hydroxybutan-2-yl)-2, 5, 11, 14, 27, 30, 33, 36, 39-nonaoxo-27
    • alpha-Amanitin, 1-L-aspartic acid-3-(4-hydroxy-L-isoleucine)-, (S)-
    • Cyclo(L-alpha-aspartyl-4-hydroxy-L-prolyl-(S)-4-hydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl), cyclic (4-8)-sulfide, (R)-8-oxide
    • インチ: InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)
    • InChIKey: OFILNAORONITPV-UHFFFAOYSA-N
    • ほほえんだ: CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O

計算された属性

  • せいみつぶんしりょう: 903.343
  • どういたいしつりょう: 903.343
  • 同位体原子数: 0
  • 水素結合ドナー数: 12
  • 水素結合受容体数: 15
  • 重原子数: 63
  • 回転可能化学結合数: 6
  • 複雑さ: 1820
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 374A^2
  • 疎水性パラメータ計算基準値(XlogP): -2.7

じっけんとくせい

  • 色と性状: 無色結晶固体
  • 密度みつど: 1.1627 (rough estimate)
  • ふってん: 1544.2°Cat760mmHg
  • フラッシュポイント: 887.7°C
  • 屈折率: 1.7400 (estimate)

ε-Amanitin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T39649-1 mg
ε-Amanitin
21705-02-2
1mg
¥13917.00 2023-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T39649-10 mg
ε-Amanitin
21705-02-2
10mg
¥78717.00 2023-02-20
ChemScence
CS-0128234-5mg
ε-Amanitin
21705-02-2
5mg
$5550.0 2022-04-27
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T39649-10mg
ε-Amanitin
21705-02-2 >98%
10mg
¥78717.0 2023-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T39649-1mg
ε-Amanitin
21705-02-2
1mg
¥ 13917 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T39649-10mg
ε-Amanitin
21705-02-2
10mg
¥ 78717 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
T39649-1mg
ε-Amanitin
21705-02-2 >98%
1mg
¥13917.0 2023-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T39649-5mg
ε-Amanitin
21705-02-2
5mg
¥ 49917 2023-09-07
ChemScence
CS-0128234-1mg
ε-Amanitin
21705-02-2
1mg
$1550.0 2022-04-27
MedChemExpress
HY-131083-1mg
ε-Amanitin
21705-02-2
1mg
¥15500 2023-02-20

ε-Amanitin 関連文献

ε-Amanitinに関する追加情報

e-Amanitin (9CI) - CAS No. 21705-02-2: An Overview of a Potent Inhibitor of Eukaryotic RNA Polymerase II

e-Amanitin (9CI), with the CAS number 21705-02-2, is a cyclic octapeptide that has gained significant attention in the field of biochemistry and molecular biology due to its potent inhibitory effects on eukaryotic RNA polymerase II. This compound, originally isolated from the mushroom Amanita phalloides, has been extensively studied for its unique properties and potential applications in both research and therapeutic settings.

The chemical structure of e-Amanitin (9CI) is characterized by a cyclic arrangement of eight amino acids, including unusual residues such as L-α-amino-γ-butyric acid (ABU) and L-α-amino-ε-caproic acid (ACA). This unique structure confers the compound with high stability and specificity, making it an invaluable tool in the study of gene expression and transcriptional regulation.

One of the most significant applications of e-Amanitin (9CI) is its use as a specific inhibitor of RNA polymerase II. RNA polymerase II is a key enzyme responsible for the synthesis of messenger RNA (mRNA) in eukaryotic cells. By selectively inhibiting this enzyme, e-Amanitin (9CI) can effectively block the transcription process, making it a powerful tool for studying gene regulation and identifying novel transcriptional targets.

Recent research has highlighted the potential of e-Amanitin (9CI) in various biological contexts. For instance, a study published in the journal Nature Communications demonstrated that e-Amanitin (9CI) can be used to investigate the role of specific genes in cellular processes such as apoptosis and cell cycle regulation. The study found that by selectively inhibiting RNA polymerase II, researchers were able to identify key genes involved in these processes, providing new insights into their functional roles.

In addition to its use in basic research, e-Amanitin (9CI) has also shown promise in therapeutic applications. One area of particular interest is its potential as an anticancer agent. Cancer cells often exhibit dysregulated gene expression, and the ability to selectively inhibit RNA polymerase II could provide a novel approach to cancer therapy. A study published in the journal Cancer Research reported that treatment with e-Amanitin (9CI) led to significant reductions in tumor growth in mouse models of breast cancer, suggesting its potential as a therapeutic agent.

The mechanism of action of e-Amanitin (9CI) involves its binding to the active site of RNA polymerase II, thereby preventing the enzyme from initiating transcription. This binding is highly specific and reversible, allowing for precise control over gene expression. The high specificity and potency of e-Amanitin (9CI) make it an ideal candidate for use in both experimental and clinical settings.

In conclusion, e-Amanitin (9CI), with its CAS number 21705-02-2, is a powerful tool in the study of gene expression and transcriptional regulation. Its unique chemical structure and potent inhibitory effects on RNA polymerase II have made it an essential compound in both research and therapeutic applications. Ongoing studies continue to uncover new insights into its mechanisms and potential uses, further solidifying its importance in the field of biochemistry and molecular biology.

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